Cas no 477709-56-1 ((4-Methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate)

(4-Methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate structure
477709-56-1 structure
Product Name:(4-Methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
N.o CAS:477709-56-1
MF:C14H14F3N3O3
MW:329.274473667145
CID:5690923
PubChem ID:5124247
Update Time:2023-10-13

(4-Methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate Propriedades químicas e físicas

Nomes e Identificadores

    • (4-methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate
    • HMS2665C09
    • (4-methoxyphenyl)methylN-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • (4-methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • 477709-56-1
    • SMR000335565
    • AKOS005080813
    • DTXSID301326684
    • 12M-304S
    • CHEMBL1577033
    • MLS000721022
    • 4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • Carbamic acid, [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-, (4-methoxyphenyl)methyl ester (9CI)
    • (4-Methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • Inchi: 1S/C14H14F3N3O3/c1-20-7-11(12(19-20)14(15,16)17)18-13(21)23-8-9-3-5-10(22-2)6-4-9/h3-7H,8H2,1-2H3,(H,18,21)
    • Chave InChI: CZMDHRHHTNBKSW-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN(C)N=1)NC(=O)OCC1C=CC(=CC=1)OC)(F)F

Propriedades Computadas

  • Massa Exacta: 329.09872580g/mol
  • Massa monoisotópica: 329.09872580g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 401
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.2
  • Superfície polar topológica: 65.4Ų

Propriedades Experimentais

  • Densidade: 1.35±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 395.8±42.0 °C(Predicted)
  • pka: 12.31±0.70(Predicted)
Fornecedores recomendados
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.